Methyl 2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Description
Methyl 2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, also known as Methyl 2-Chloroacetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, is a chemical compound that is used in various scientific research applications. It is a synthetic compound that is used for its unique properties, such as its ability to act as an inhibitor and its high solubility in various organic solvents. In
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate:
Pharmaceutical Development
Methyl 2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: is being explored for its potential in developing new pharmaceutical compounds. Its unique structure allows it to act as a building block for synthesizing various bioactive molecules, which can be used in the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions .
Proteomics Research
This compound is utilized in proteomics research, particularly in the study of protein interactions and functions. Its ability to form stable complexes with proteins makes it valuable for identifying and characterizing protein targets, which is crucial for understanding cellular processes and developing targeted therapies .
Chemical Synthesis
In the field of chemical synthesis, Methyl 2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity and stability make it a useful starting material for creating a variety of chemical compounds used in different industries .
Material Science
Researchers are investigating the use of this compound in material science, particularly in the development of new polymers and materials with unique properties. Its incorporation into polymer chains can enhance the mechanical and thermal properties of the resulting materials, making them suitable for advanced applications .
Agricultural Chemistry
In agricultural chemistry, this compound is being studied for its potential as a pesticide or herbicide. Its ability to interfere with specific biochemical pathways in pests or weeds makes it a promising candidate for developing new agrochemicals that are more effective and environmentally friendly .
Environmental Science
Environmental scientists are exploring the use of Methyl 2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in pollution control and remediation. Its chemical properties allow it to bind with and neutralize certain pollutants, making it useful for cleaning up contaminated environments .
Biochemical Research
This compound is also valuable in biochemical research for studying enzyme mechanisms and interactions. Its structure allows it to act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme function and aiding in the design of enzyme-based assays .
Medicinal Chemistry
In medicinal chemistry, Methyl 2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is used to design and synthesize new drug candidates. Its versatility and reactivity enable the creation of a wide range of derivatives with potential therapeutic effects, contributing to the discovery of new medications .
properties
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3S/c1-17-12(16)10-7-4-2-3-5-8(7)18-11(10)14-9(15)6-13/h2-6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHJHAGGYDWGEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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